N-(3-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
The compound N-(3-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 2-methylpropyl group at position 3 and an acetamide-linked 3-acetylphenyl moiety at position 1. Its synthesis likely involves:
- Condensation reactions between thieno-pyrimidinone precursors and activated acetamide intermediates.
- Use of coupling agents such as HATU or EDCI, as seen in analogous acetamide syntheses (e.g., ) .
- Purification via chromatography or crystallization, common in heterocyclic acetamide preparations (e.g., ) .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12(2)10-23-19(26)18-16(7-8-28-18)22(20(23)27)11-17(25)21-15-6-4-5-14(9-15)13(3)24/h4-9,12H,10-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNJNUPIHXZNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group Impact on Bioactivity
- Electron-Withdrawing Groups (EWGs):
- Heterocyclic Appendages: Thieno-pyrimidinones (target compound) vs. pyrazolo-pyrimidines (): The former may exhibit improved solubility due to the sulfur atom’s polarizability . Sulfanyl groups () vs.
Pharmacological and Physicochemical Properties
- Melting Points (MP):
- Mass Spectrometry:
Research Findings and Implications
- Antiproliferative Activity: Compounds with pyrimidine-oxadiazole cores () demonstrate in vitro activity, suggesting the target compound’s thieno-pyrimidinone scaffold may similarly target proliferative pathways .
- Synthetic Feasibility:
- Chiral Separations:
- highlights the use of chiral chromatography (Chiralpak® OD) for isolating enantiomers, a technique applicable to the target compound if stereocenters exist .
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